BNP-32 (porcine) trifluoroacetate salt

Description

BenchChem offers high-quality BNP-32 (porcine) trifluoroacetate salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BNP-32 (porcine) trifluoroacetate salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

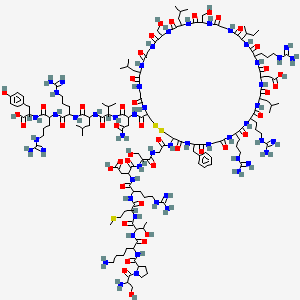

C149H250N52O44S3 |

|---|---|

Molecular Weight |

3570.1 g/mol |

IUPAC Name |

3-[[2-[[2-[[2-[[6-amino-2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[1-[[2-[[4-[[4-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-49-benzyl-28-butan-2-yl-31,40,43-tris(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,19,37-tris(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-52-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C149H250N52O44S3/c1-15-77(12)115-139(240)175-65-109(211)178-102(69-205)135(236)189-93(54-74(6)7)131(232)196-100(67-203)119(220)173-62-108(210)177-91(52-72(2)3)117(218)171-63-110(212)180-104(137(238)191-96(58-106(152)208)134(235)198-114(76(10)11)140(241)194-94(55-75(8)9)129(230)184-85(32-22-45-166-145(155)156)122(223)182-88(35-25-48-169-148(161)162)125(226)195-99(143(244)245)57-80-38-40-81(207)41-39-80)71-248-247-70-103(179-111(213)64-174-120(221)101(68-204)197-133(234)98(60-113(216)217)192-124(225)87(34-24-47-168-147(159)160)183-126(227)90(42-51-246-14)187-141(242)116(78(13)206)200-128(229)84(30-19-20-43-150)186-138(239)105-37-27-50-201(105)142(243)82(151)66-202)136(237)190-95(56-79-28-17-16-18-29-79)118(219)172-61-107(209)176-83(31-21-44-165-144(153)154)121(222)181-86(33-23-46-167-146(157)158)123(224)188-92(53-73(4)5)130(231)193-97(59-112(214)215)132(233)185-89(127(228)199-115)36-26-49-170-149(163)164/h16-18,28-29,38-41,72-78,82-105,114-116,202-207H,15,19-27,30-37,42-71,150-151H2,1-14H3,(H2,152,208)(H,171,218)(H,172,219)(H,173,220)(H,174,221)(H,175,240)(H,176,209)(H,177,210)(H,178,211)(H,179,213)(H,180,212)(H,181,222)(H,182,223)(H,183,227)(H,184,230)(H,185,233)(H,186,239)(H,187,242)(H,188,224)(H,189,236)(H,190,237)(H,191,238)(H,192,225)(H,193,231)(H,194,241)(H,195,226)(H,196,232)(H,197,234)(H,198,235)(H,199,228)(H,200,229)(H,214,215)(H,216,217)(H,244,245)(H4,153,154,165)(H4,155,156,166)(H4,157,158,167)(H4,159,160,168)(H4,161,162,169)(H4,163,164,170) |

InChI Key |

REIZCGMXQDPCLB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CC(C)C)CO |

Origin of Product |

United States |

Foundational & Exploratory

Biological Function and Experimental Application of Porcine BNP-32 Trifluoroacetate Salt

Executive Summary

Porcine Brain Natriuretic Peptide-32 (BNP-32) is a 32-amino acid polypeptide hormone primarily secreted by the ventricular myocardium in response to wall stress and volume overload.[1][2][3] In research contexts, it is frequently supplied as a trifluoroacetate (TFA) salt to ensure stability and solubility during HPLC purification.[4]

This guide addresses a critical gap in experimental literature: the dissociation of the biological peptide from its counter-ion. While the peptide moiety drives natriuresis, diuresis, and vasodilation via the NPR-A/cGMP pathway , the TFA counter-ion can induce cytotoxicity in sensitive cell lines if not properly buffered. This document provides the mechanistic grounding and validated protocols necessary to utilize Porcine BNP-32 TFA salt without experimental artifacts.

Molecular Identity & Physicochemical Properties[5]

The Peptide Moiety

Porcine BNP-32 is the biologically active C-terminal fragment of the pro-hormone (proBNP). It shares the conserved 17-amino acid ring structure (formed by a disulfide bond between Cys10 and Cys26) essential for receptor binding, yet possesses distinct sequence variations compared to human BNP.

| Property | Specification |

| Sequence | Ser-Pro-Lys-Thr-Met-Arg-Asp-Ser-Gly-Cys-Phe-Gly-Arg-Arg-Leu-Asp-Arg-Ile-Gly-Ser-Leu-Ser-Gly-Leu-Gly-Cys-Asn-Val-Leu-Arg-Arg-Tyr |

| Disulfide Bridge | Cys10 – Cys26 |

| Molecular Weight | ~3571.2 Da |

| Isoelectric Point (pI) | ~10.5 (Highly Basic) |

The Trifluoroacetate (TFA) Salt Component

Synthetic peptides are eluted from reverse-phase HPLC columns using TFA.[5] Consequently, "Porcine BNP-32" is often ~70-80% peptide by weight, with the remainder being TFA and water.

-

Role: TFA protonates basic residues (Arg, Lys), improving solubility.

-

Risk: Upon reconstitution in unbuffered water, the solution pH can drop to < 2.0. This acidity, combined with the TFA ion itself, is cytotoxic to endothelial and smooth muscle cells at high micromolar concentrations [1].

Mechanism of Action: The NPR-A Signaling Axis

The biological function of Porcine BNP-32 is mediated almost exclusively through the Natriuretic Peptide Receptor-A (NPR-A) , a particulate guanylyl cyclase.

Signaling Cascade

-

Binding: BNP-32 binds to the extracellular domain of NPR-A.

-

Activation: This induces a conformational change, activating the intracellular guanylyl cyclase (GC) domain.

-

Second Messenger: GTP is converted to cyclic GMP (cGMP).

-

Effector: cGMP activates Protein Kinase G (PKG/cGK-I).

-

Physiological Output:

-

Smooth Muscle: PKG phosphorylates MLCK (Myosin Light Chain Kinase), reducing calcium sensitivity and causing relaxation (Vasodilation).

-

Kidney: Inhibits sodium reabsorption in the collecting duct [2].

-

Pathway Visualization

The following diagram illustrates the signal transduction pathway, highlighting the divergence between physiological effects and clearance mechanisms (NPR-C).

Figure 1: The NPR-A/cGMP signaling cascade. Porcine BNP-32 activates NPR-A to generate cGMP, driving vasodilation and natriuresis, while NPR-C acts as a clearance sink.[6]

Physiological Outputs[3][7]

The functional utility of Porcine BNP-32 in research models (swine, rat, and isolated tissue) focuses on three primary systems:

| System | Effect | Mechanism |

| Cardiovascular | Vasodilation | Relaxes vascular smooth muscle, reducing systemic vascular resistance (afterload) and preload [3]. |

| Renal | Natriuresis & Diuresis | Increases Glomerular Filtration Rate (GFR) by dilating afferent arterioles; inhibits Na+ reabsorption in the distal tubule. |

| Endocrine | RAAS Suppression | Directly inhibits renin secretion from the juxtaglomerular cells and aldosterone secretion from the adrenal cortex. |

Experimental Application: Handling the TFA Salt

Critical Advisory: Failure to buffer the TFA salt is the most common cause of "false positive" toxicity or "false negative" activity in cell-based assays.

Reconstitution Protocol (Self-Validating)

This protocol ensures the peptide is fully solubilized (using its acidic nature) before being neutralized for biological use.

-

Initial Solubilization (The "Stock"):

-

Dissolve the lyophilized powder in sterile 0.1% Acetic Acid or Deionized Water to a concentration of 1 mg/mL.

-

Why: The peptide is basic (pI ~10.5) but the TFA salt makes the local environment acidic. Adding PBS directly to the powder can sometimes cause precipitation due to rapid pH shifts and high salt concentration.

-

-

Aliquoting:

-

Aliquot the stock solution into low-protein-binding polypropylene tubes.

-

Store at -80°C. Avoid freeze-thaw cycles.

-

-

Working Solution (The "Buffer Step"):

-

Dilute the stock at least 1:100 into the experimental buffer (e.g., PBS, Cell Culture Media).

-

Validation: Check pH.[7] It must be physiological (7.2–7.4). If the final concentration of TFA is >0.1%, consider a salt exchange (e.g., to Acetate or Chloride) using a desalting column, though simple dilution is usually sufficient for nanomolar treatments.

-

Workflow Visualization

Figure 2: Validated reconstitution workflow ensuring solubility and pH neutralization prior to biological assay.

Comparative Homology: Porcine vs. Human

Researchers often use Porcine BNP as a model for Human BNP. While they are homologous, they are not identical . This impacts antibody cross-reactivity and exact binding kinetics.

Sequence Alignment:

-

Porcine: S-P-K-T-M-R-D-S-G-C-F-G-R-R-L-D-R-I-G-S-L-S-G-L-G-C-N-V-L-R-R-Y

-

Human: S-P-K-M-V-Q-G-S-G-C-F-G-R-K-M-D-R-I-S-S-S-S-G-L-G-C-K-V-L-R-R-H

Key Differences:

-

N-Terminus: Porcine has Thr-Met-Arg (pos 4-6) vs Human Met-Val-Gln.

-

C-Terminus: Porcine ends in Tyr (Tyrosine), Human ends in His (Histidine).

-

Implication: Antibodies raised against the C-terminus of Human BNP may have reduced affinity for Porcine BNP. Always verify antibody immunogen sequences [4].

References

-

Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[8] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. Link[8]

-

Potter, L. R., et al. (2006). Natriuretic peptides: their structures, receptors, physiologic functions and therapeutic applications.[3] Handbook of Experimental Pharmacology, (191), 341–366. Link

-

Yandle, T. G. (1994). Biochemistry of natriuretic peptides. Journal of Internal Medicine, 235(6), 561-576. Link

-

Sudoh, T., et al. (1988). Brain natriuretic peptide-32: N-terminal six amino acid extended form of brain natriuretic peptide identified in porcine brain.[9][10][11] Biochemical and Biophysical Research Communications, 155(2), 726-732. Link

Sources

- 1. BNP-32 human - SB PEPTIDE [sb-peptide.com]

- 2. B-type Natriuretic Peptide, BNP-32, human | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 3. Brain natriuretic peptide 32 - Wikipedia [en.wikipedia.org]

- 4. lifetein.com [lifetein.com]

- 5. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BNP MOLECULAR FORMS and PROCESSING BY The CARDIAC SERINE PROTEASE CORIN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The presence of brain natriuretic peptide of 12,000 daltons in porcine heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Brain natriuretic peptide-32: N-terminal six amino acid extended form of brain natriuretic peptide identified in porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BNP-32, porcine - SB PEPTIDE [sb-peptide.com]

Technical Monograph: Porcine BNP-32 (NPPB) Characterization and Analysis

Executive Summary

Porcine Brain Natriuretic Peptide-32 (pBNP-32) is a 32-amino acid polypeptide hormone secreted primarily by the ventricular myocardium in response to wall stress and volume overload.[1] Distinct from its human ortholog in sequence but homologous in function, pBNP-32 plays a critical role in cardiorenal homeostasis through the regulation of natriuresis, diuresis, and vasodilation.

This guide provides a definitive technical reference for researchers utilizing pBNP-32 in drug development and cardiovascular modeling. It details the exact amino acid sequence, physicochemical properties, biosynthetic processing pathways, and validated protocols for its isolation and analytical verification.

Molecular Specifications

Primary Sequence and Structure

Porcine BNP-32 is characterized by a 17-amino acid ring structure formed by an intramolecular disulfide bond, a hallmark of the natriuretic peptide family.[2][3] Unlike the human variant, which is also 32 residues, the porcine sequence exhibits specific substitutions that affect immunoreactivity but preserve receptor affinity.

Sequence (N-terminus

Single-Letter Code: SPKTMRDSGCFGRRLDRIGSLSGLGCNVLRRY

Structural Features:

-

Disulfide Bridge: Cysteine 10

Cysteine 26 -

Ring Structure: Residues 10–26 (17 amino acids)

-

N-Terminal Extension: Residues 1–6 (SPKTMR) distinguish BNP-32 from the truncated BNP-26 form also found in porcine tissue.

Physicochemical Properties

The following data represents the theoretical and experimentally validated values for synthetic and native pBNP-32.

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight (Average) | 3570.15 Da | Validated via ESI-MS |

| Monoisotopic Mass | 3567.82 Da | |

| Isoelectric Point (pI) | ~11.13 | Highly basic due to Arg content |

| Solubility | Water, 1% Acetic Acid | Hydrophilic character |

| Extinction Coefficient | At 280 nm (Tyrosine) |

Critical Note: Commercial preparations often supplied as Trifluoroacetate (TFA) salts. The net peptide content is typically ~70-80% of the dry weight. Stoichiometric calculations must account for the counter-ion mass.

Biosynthesis and Processing[1]

Understanding the endogenous processing of pBNP is vital for interpreting immunoassay results and designing cleavage-resistant analogs.

The NPPB Gene Pathway

In Sus scrofa, the NPPB gene encodes a pre-pro-hormone. Following the removal of the signal peptide, the pro-hormone (Pro-BNP) is stored in atrial granules or constitutively secreted from ventricles.

Unlike human BNP processing, where Furin/Corin cleaves ProBNP108 into NT-proBNP and BNP-32, porcine processing is more heterogeneous, yielding both BNP-26 and BNP-32.

Visualization of Processing Pathway

Figure 1: Biosynthetic pathway of Porcine BNP. Note the bifurcation into BNP-32 and BNP-26 forms.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed to be self-validating . Each step includes a checkpoint to verify success before proceeding.

Protocol A: Analytical Verification via HPLC

Objective: Confirm purity and identity of pBNP-32 synthetic peptides or tissue extracts.

Reagents:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

-

Solvent B: 0.1% TFA in Acetonitrile (ACN).

-

Column: C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm particle size).

Step-by-Step Workflow:

-

Equilibration: Equilibrate column with 10% Solvent B for 15 minutes at 1.0 mL/min.

-

Sample Prep: Dissolve lyophilized pBNP-32 in 0.1% Acetic Acid to a concentration of 1 mg/mL. Centrifuge at 10,000 x g for 5 mins to remove particulates.

-

Injection: Inject 20 µL of supernatant.

-

Gradient Elution:

-

0–5 min: Isocratic 10% B.

-

5–35 min: Linear gradient 10%

60% B. -

35–40 min: Wash 95% B.

-

-

Detection: Monitor Absorbance at 220 nm (peptide bond) and 280 nm (aromatic side chains).

Self-Validation Checkpoint: pBNP-32 is highly basic and hydrophobic. Expect elution between 30–40% Acetonitrile . If the peak elutes in the void volume (<5 min), the peptide may be degraded or the ion-pairing agent (TFA) is absent.

Protocol B: Mass Spectrometry Confirmation

Objective: Validate molecular weight and disulfide integrity.

Method: MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight).

-

Matrix:

-Cyano-4-hydroxycinnamic acid (CHCA) in 50:50 ACN:Water + 0.1% TFA. -

Spotting: Mix 1 µL sample (from Protocol A) with 1 µL matrix. Air dry.

-

Acquisition: Linear positive mode.

Interpretation:

-

Intact [M+H]+: Expect peak at ~3571.15 m/z.

-

Reduced vs. Oxidized: Treat a specific aliquot with DTT (Dithiothreitol). The reduced form (broken disulfide) will shift by +2 Da (mass of 2 Hydrogens).

-

Oxidized (Intact): 3571.15

-

Reduced: 3573.15

-

Significance: Confirms the presence of the critical Cys10-Cys26 bridge.

-

Pharmacological Applications[5]

Porcine BNP-32 is frequently used in xenotransplantation research and as a surrogate in large-animal heart failure models due to its structural homology with human BNP (hBNP).

Receptor Signaling Pathway

pBNP-32 binds selectively to the Natriuretic Peptide Receptor-A (NPR-A) , a particulate guanylyl cyclase.

Figure 2: Signal transduction pathway of pBNP-32 via the cGMP axis.

Comparative Homology

While functional, pBNP-32 has distinct antigenic properties compared to human BNP.

-

Human BNP-32: SPKMVQGSGCFGRKMDRISSSSGLGCKVLRRH[2]

-

Porcine BNP-32: SPKTMRDSGCFGRRLDRIGSLSGLGCNVLRRY[5]

-

Implication: Antibodies raised against human BNP may have low cross-reactivity with porcine BNP. Researchers must use species-specific ELISA kits (e.g., targeting the unique Arg-Arg-Leu region) for accurate quantification in porcine models.

References

-

Sudoh, T., et al. (1988).[3] "Brain natriuretic peptide-32: N-terminal six amino acid extended form of brain natriuretic peptide identified in porcine brain."[4][6] Biochemical and Biophysical Research Communications.

-

NovoPro Bioscience. (2024). "BNP-32 (porcine) Peptide Characterization and Mass Spectrometry Data." NovoPro Peptide Library.

-

Aburaya, M., et al. (1989).[7] "Distribution and molecular forms of brain natriuretic peptide in porcine heart and blood." Biochemical and Biophysical Research Communications.

-

UniProt Consortium. (2024). "NPPB - Natriuretic peptide B - Sus scrofa (Pig)." UniProt Knowledgebase.[8][9][10]

-

MedChemExpress. (2024). "BNP(1-32), porcine: Physicochemical Properties and Biological Activity." MCE Technical Data.

Sources

- 1. Brain natriuretic peptide 32 - Wikipedia [en.wikipedia.org]

- 2. Brain Natriuretic Peptides - QYAOBIO [qyaobio.com]

- 3. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brain natriuretic peptide-32: N-terminal six amino acid extended form of brain natriuretic peptide identified in porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BNP-32 (porcine) / Brain natriuretic peptide-32 [novoprolabs.com]

- 6. BNP-32, porcine - SB PEPTIDE [sb-peptide.com]

- 7. Distribution and molecular forms of brain natriuretic peptide in porcine heart and blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. uniprot.org [uniprot.org]

- 10. uniprot.org [uniprot.org]

difference between porcine BNP-26 and BNP-32 peptides

An In-Depth Technical Guide to Porcine Brain Natriuretic Peptides: Differentiating BNP-32 and BNP-26

Introduction

The natriuretic peptide system, a critical regulator of cardiovascular and fluid homeostasis, comprises a family of structurally related but genetically distinct peptide hormones. Among these, B-type natriuretic peptide (BNP), first isolated from porcine brain tissue in 1988, has emerged as a key player in cardiac physiology and a vital biomarker in clinical cardiology.[1][2][3] While initially named for its discovery location, subsequent research established that the heart, particularly the cardiac ventricles under stress, is the primary source of circulating BNP.[3][4][5]

This guide provides a detailed examination of the core differences between porcine BNP-32 and BNP-26, offering field-proven insights into their molecular origins, biological activities, and the analytical methodologies required for their precise characterization.

Molecular Origin: The Genesis of Two Isoforms from a Single Precursor

Both BNP-32 and BNP-26 originate from a 108-amino acid prohormone, proBNP, which itself is derived from a 134-amino acid preproBNP.[8] The generation of distinct, biologically active BNP peptides is a result of specific enzymatic cleavage of the prohormone.

-

BNP-32 is an N-terminally extended form of the peptide. It represents the full-length, mature hormone released after cleavage of proBNP.[6][9]

-

BNP-26 , the first porcine BNP isoform to be identified, is a truncated version of BNP-32. It lacks the first six N-terminal amino acids present in BNP-32.[1][6][10]

This differential processing suggests a sophisticated regulatory mechanism that can produce multiple active peptides from a single gene, a common theme in endocrinology. The specific proteases responsible for cleaving porcine proBNP into these distinct forms have not been definitively identified, but enzymes like furin and corin are known to process proBNP in other species.[11][12][13]

Structural Comparison: The Critical N-Terminal Difference

The fundamental distinction between porcine BNP-32 and BNP-26 lies in their primary amino acid sequence. BNP-32 contains an additional six amino acids (Ser-Pro-Lys-Thr-Met-Arg) at its N-terminus.[6] Both peptides share an identical C-terminal sequence and, critically, the 17-amino acid ring structure formed by a disulfide bridge between two cysteine residues. This ring is the hallmark of all natriuretic peptides and is indispensable for their biological activity.[14]

| Feature | Porcine BNP-32 | Porcine BNP-26 |

| Amino Acid Length | 32 residues[6] | 26 residues[1] |

| Molecular Weight | ~3570.2 Da | ~2869.29 Da |

| N-Terminal Sequence | SPKTMR DSGCFGRRLDR...[15] | DSGCFGRRLDR... |

| C-Terminal Sequence | ...GCNVLRRY | ...GCNVLRRY |

| Disulfide Bridge | Cys10 - Cys26 | Cys4 - Cys20 |

| CAS Registry # | 117345-87-6 | 114547-28-3 |

Table 1: Comparative Properties of Porcine BNP-32 and BNP-26.

The N-terminal region of BNP peptides, while outside the core active ring, is known to influence receptor interaction, biological potency, and susceptibility to enzymatic degradation. For instance, in humans, the removal of the first two N-terminal amino acids from BNP-32 by the enzyme dipeptidyl peptidase IV (DPP4) results in BNP 3-32, a metabolite with significantly reduced natriuretic and vasodilatory actions.[16] This highlights the potential functional importance of the N-terminal extension in porcine BNP-32.

Biological Activity and Signaling Pathway

Both BNP-32 and BNP-26 exert the classic pharmacological effects attributed to the natriuretic peptide family, including potent diuretic, natriuretic (sodium excretion), and vasorelaxant activities.[1][9][17] These effects are mediated through a shared signaling pathway.

-

Receptor Binding: BNP binds to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor.

-

Second Messenger Production: This binding activates the intracellular guanylyl cyclase domain of the receptor, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Downstream Effects: The elevated intracellular cGMP levels activate cGMP-dependent protein kinases, which in turn phosphorylate downstream targets, leading to smooth muscle relaxation (vasodilation) and modulation of ion channels in the kidney to promote salt and water excretion.

While both porcine isoforms are biologically active, the presence of the N-terminal extension in BNP-32 may confer differences in potency or metabolic stability. Studies on other BNP metabolites suggest that N-terminal truncations can alter biological activity, sometimes leading to reduced efficacy.[16][18] Therefore, it is plausible that BNP-32 and BNP-26 possess distinct pharmacodynamic profiles, although direct comparative studies in porcine models are not extensively detailed in the available literature.

Sources

- 1. A new natriuretic peptide in porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brain Natriuretic Peptide Production and Secretion in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Degradation and distribution of brain natriuretic peptide in porcine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brain natriuretic peptide-32: N-terminal six amino acid extended form of brain natriuretic peptide identified in porcine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distribution and molecular forms of brain natriuretic peptide in porcine heart and blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. BNP-32, porcine - SB PEPTIDE [sb-peptide.com]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. ahajournals.org [ahajournals.org]

- 13. Brain natriuretic peptide 32 - Wikipedia [en.wikipedia.org]

- 14. academic.oup.com [academic.oup.com]

- 15. BNP-32 (porcine) / Brain natriuretic peptide-32 [novoprolabs.com]

- 16. journals.physiology.org [journals.physiology.org]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. The virtually mature B‐type natriuretic peptide (BNP1‐32) is a precursor for the more effective BNP1‐30 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Porcine BNP-32 in Cardiovascular Homeostasis Research: From Molecular Mechanisms to Preclinical Models

An In-Depth Technical Guide for Researchers

Abstract: Brain Natriuretic Peptide-32 (BNP-32) is a critical cardiac neurohormone central to the regulation of cardiovascular homeostasis. Initially discovered in porcine brain tissue, it is now understood to be primarily a cardiac ventricular hormone, secreted in response to myocardial stress.[1][2][3][4][5] The porcine model, due to its remarkable physiological and anatomical similarity to the human cardiovascular system, has emerged as an indispensable tool for investigating the pathophysiology of heart failure and for the preclinical evaluation of novel therapeutics. This guide provides a comprehensive technical overview of porcine BNP-32 (pBNP-32), detailing its molecular biology, its physiological functions, its application in robust porcine models of cardiac disease, and the validated methodologies essential for its study. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the porcine model to advance the understanding and treatment of cardiovascular diseases.

Section 1: Molecular and Biochemical Profile of Porcine BNP-32

The efficacy of pBNP-32 as a research tool is rooted in its specific molecular structure and its interaction with downstream signaling components. A thorough understanding of its biochemistry is paramount for designing and interpreting experimental outcomes.

Structure, Synthesis, and Molecular Forms

Porcine BNP-32 is a 32-amino acid peptide hormone.[1] Like other natriuretic peptides, its synthesis begins as a larger preprohormone. This precursor undergoes proteolytic cleavage to form a 108-amino-acid prohormone (proBNP), which is the primary storage form in the heart.[4][6][7] In response to physiological stimuli, proBNP is cleaved by proteases such as corin and furin into the biologically active C-terminal BNP-32 and an inactive N-terminal fragment (NT-proBNP).[8]

The defining structural feature of pBNP-32 is a 17-amino acid ring formed by a disulfide bond between two cysteine residues, which is essential for its biological activity.[3][4] While the 32-amino acid peptide is a major circulating form, other variants, such as BNP-26, have also been identified in porcine circulation.[9][10]

Table 1: Comparison of Porcine and Human BNP-32

| Feature | Porcine BNP-32 (pBNP-32) | Human BNP-32 (hBNP-32) | Significance of Differences |

| Amino Acid Length | 32 amino acids[1] | 32 amino acids[9] | Identical length of the mature, active hormone. |

| Sequence | H-SPKTMRDSGCFGRRLDRIGSLSGLGCNVLRRY-OH[1] | H-SPKMVQGSGCFGRKMDRISSSSGLGCKVLRRH-OH[3] | Species-specific sequence variations exist.[9] These differences are critical for antibody selection in immunoassays to avoid a lack of cross-reactivity. |

| Primary Site of Hydrolysis by Endopeptidase-24.11 | Ser20-Leu21 bond (within the ring)[11] | Met4-Val5 bond (N-terminal tail)[11] | The differential cleavage site suggests that pBNP-32 may have a different metabolic profile and half-life compared to hBNP-32, a key consideration in pharmacokinetic studies. |

Receptor Binding and Signal Transduction

The physiological effects of pBNP-32 are mediated primarily through its binding to the Natriuretic Peptide Receptor-A (NPR-A).[6][12][13] NPR-A is a transmembrane receptor with an extracellular ligand-binding domain and an intracellular domain possessing guanylyl cyclase activity.

Causality of Experimental Choice: The selection of cell lines or tissues for in-vitro assays must be based on confirmed expression of NPR-A. HEK293 cells transfected to express human GC-A are a common choice for assessing cGMP activation by BNP and its analogues.[14]

The binding of pBNP-32 to NPR-A induces a conformational change that activates the intracellular guanylyl cyclase domain. This enzyme catalyzes the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP), a ubiquitous second messenger that orchestrates the majority of BNP's downstream effects.[6][15]

Caption: pBNP-32 signaling pathway via NPR-A activation.

Section 2: Physiological Role in Cardiovascular Homeostasis

pBNP-32 is a cornerstone of the body's counter-regulatory system against cardiac overload. Its secretion is a direct response to myocardial wall stress, initiating a cascade of events aimed at restoring hemodynamic balance.[1]

Core Homeostatic Functions

The integrated actions of pBNP-32 serve to reduce cardiac workload and blood pressure.

-

Hemodynamic Effects (Vasodilation): pBNP-32 is a potent vasodilator, acting on both arterial and venous smooth muscle to reduce peripheral resistance (afterload) and central venous pressure (preload).[1][16] This action is critical for alleviating the pressure on a stressed heart.

-

Renal Effects (Natriuresis and Diuresis): It enhances the glomerular filtration rate and directly inhibits sodium reabsorption in the renal tubules, leading to increased excretion of sodium (natriuresis) and water (diuresis).[16] This reduces total blood volume, further decreasing cardiac preload.

-

Neurohormonal Antagonism: A key function of pBNP-32 is its opposition to the Renin-Angiotensin-Aldosterone System (RAAS).[1][6][8] It suppresses renin secretion from the kidneys and aldosterone release from the adrenal glands, mitigating the vasoconstrictive and sodium-retaining effects of the RAAS.

Caption: Integrated physiological actions of pBNP-32.

Section 3: The Porcine Model in Cardiovascular Research

The pig's cardiovascular system closely mirrors that of humans in size, hemodynamics, and coronary anatomy, making it a superior large-animal model for studying diseases like heart failure.

Validated Porcine Models and the Role of pBNP-32

pBNP-32 serves as a crucial biomarker in these models, directly reflecting the degree of cardiac stress and dysfunction, analogous to its clinical use in humans.[17]

-

Pressure-Overload Heart Failure with Preserved Ejection Fraction (HFpEF): This model is typically induced by progressive aortic constriction. Growing pigs develop significant left ventricular (LV) hypertrophy, cardiac fibrosis, and elevated LV filling pressures, all hallmarks of clinical HFpEF.[18][19] Plasma pBNP concentrations are significantly raised in these animals compared to sham controls, correlating with the severity of the induced pathology.[18][19]

-

Hypertensive Cardiomyopathy: Chronic administration of deoxycorticosterone acetate (DOCA) combined with a high-salt/fat Western diet induces hypertension, LV concentric hypertrophy, and diastolic dysfunction, closely mimicking human hypertensive heart disease.[20][21] In these models, elevated levels of NT-proBNP serve as a key indicator of cardiac remodeling and strain.[20]

-

Tachycardia-Induced Heart Failure: Chronic rapid atrial pacing (e.g., 225 beats/min for 3 weeks) leads to cardiac decompensation. Studies using this model have demonstrated a strong correlation between rising plasma pBNP levels and increases in left atrial pressure, highlighting pBNP as a sensitive marker of cardiac filling pressures.[22]

Table 2: Summary of pBNP-32 as a Biomarker in Porcine Heart Failure Models

| Porcine Model | Method of Induction | Key Pathophysiological Features | pBNP / NT-proBNP Response | Reference |

| HFpEF | Progressive aortic constriction | LV hypertrophy, cardiac fibrosis, ↑ LV filling pressures, preserved LVEF | Mean plasma BNP concentrations significantly raised compared with sham control. | [18][19] |

| Hypertensive Cardiomyopathy | DOCA depot + Western Diet | LV concentric hypertrophy, left atrial dilatation, diastolic dysfunction | Elevated plasma NT-proBNP levels observed. | [20][21] |

| Pacing-Induced HF | Chronic rapid atrial pacing | Cardiac decompensation, ↑ atrial pressures | BNP exhibits the largest relative increase (2.9-fold) and shows the strongest correlation with left atrial pressure. | [22] |

Section 4: Core Methodologies for pBNP-32 Research

Accurate and reproducible data are contingent upon rigorous and validated experimental protocols. The inherent instability of peptide hormones like pBNP-32 necessitates meticulous attention to sample handling and analytical methods.

Sample Collection and Processing: A Self-Validating System

Trustworthiness: The validity of any pBNP-32 measurement begins with the integrity of the sample. Peptide degradation ex-vivo is a significant source of error. The protocol below is designed to minimize this risk.

Step-by-Step Protocol: Blood Sample Collection and Plasma Preparation

-

Preparation: Pre-chill collection tubes (e.g., EDTA-containing tubes) on ice. Prepare an inhibitor cocktail solution (e.g., containing aprotinin, leupeptin, or other broad-spectrum protease inhibitors) if required by the specific assay manufacturer.

-

Blood Collection: Collect whole blood via venipuncture directly into the chilled EDTA tubes. Immediately and gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

-

Immediate Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,600 x g for 15 minutes at 4°C. This step is critical to separate plasma from cellular components that can release proteases.

-

Plasma Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.

-

Storage: Immediately transfer plasma aliquots into cryovials and freeze at -80°C until analysis. Avoid repeated freeze-thaw cycles, which can degrade the peptide.

Quantification by Radioimmunoassay (RIA)

Expertise & Experience: RIA is a highly sensitive and specific technique that has been a gold standard for quantifying peptide hormones.[7][10][23][24] Its successful implementation requires an understanding of competitive binding principles. The assay measures the concentration of pBNP-32 by its ability to compete with a radiolabeled pBNP-32 tracer for binding to a limited number of specific antibodies.

Step-by-Step Protocol: pBNP-32 Radioimmunoassay

-

Reagent Preparation:

-

Assay Buffer: Prepare a phosphate buffer (e.g., 0.1 M, pH 7.4) containing a protein carrier like 0.1% Triton X-100 or bovine serum albumin (BSA) to prevent non-specific binding.[9]

-

Standards: Prepare a standard curve by serially diluting a known concentration of synthetic pBNP-32 in assay buffer. Typical ranges might be from 1 pg/mL to 1000 pg/mL.

-

Antibody Dilution: Dilute the primary anti-pBNP-32 antibody in assay buffer to the optimal concentration determined by prior titration experiments.

-

Tracer: Prepare the radiolabeled pBNP-32 (e.g., ¹²⁵I-pBNP-32) in assay buffer.

-

-

Assay Procedure:

-

Pipette 100 µL of standard, control, or extracted plasma sample into appropriately labeled assay tubes.

-

Add 100 µL of the diluted primary antibody to all tubes.

-

Vortex and incubate for 24 hours at 4°C to allow for antigen-antibody binding.

-

Add 100 µL of the radiolabeled pBNP-32 tracer to all tubes.

-

Vortex and incubate for another 24 hours at 4°C.

-

-

Separation of Bound/Free Tracer:

-

Add a secondary antibody precipitating reagent (e.g., goat anti-rabbit IgG with polyethylene glycol) to precipitate the primary antibody-antigen complex.

-

Incubate as required (e.g., 2 hours at 4°C).

-

Centrifuge the tubes at 3,000 x g for 30 minutes at 4°C to pellet the bound fraction.

-

-

Counting and Data Analysis:

-

Decant the supernatant (containing the free tracer).

-

Measure the radioactivity of the pellet (bound fraction) in a gamma counter.

-

Construct a standard curve by plotting the percentage of tracer bound versus the concentration of the standards.

-

Determine the concentration of pBNP-32 in the unknown samples by interpolating their bound percentage from the standard curve.

-

In Vivo Functional Assessment

Causality of Experimental Choice: To directly assess the physiological effects of pBNP-32, in vivo infusion studies are essential. The porcine model is ideal for these experiments due to its size, which allows for instrumentation to monitor cardiovascular and renal parameters accurately.[25] A crossover design, where each animal serves as its own control, is often employed to reduce inter-animal variability.[26]

Caption: Experimental workflow for pBNP-32 research.

Section 5: Applications in Drug Development and Future Directions

The study of pBNP-32 in porcine models provides a powerful platform for preclinical drug development.

-

Preclinical Biomarker: Changes in pBNP-32 levels serve as a sensitive biomarker for assessing the efficacy of novel heart failure therapies in porcine models. A reduction in pBNP-32 following treatment can indicate a successful reduction in cardiac wall stress and an improvement in overall cardiac function.[18][19]

-

Target for Novel Therapeutics: The natriuretic peptide system is a key therapeutic target. The development of drugs that inhibit neprilysin (the enzyme that degrades BNP) aims to potentiate the beneficial effects of endogenous BNP.[27] Porcine models are crucial for testing the in vivo efficacy and safety of such compounds.

Future research should focus on using advanced analytical techniques like mass spectrometry to precisely identify and quantify the various circulating forms of pBNP, including proBNP and its degradation products, in different pathological states.[14][27][28] This will provide a more nuanced understanding of BNP processing and its implications for both diagnostics and therapeutics.

Conclusion

Porcine BNP-32 is more than just a peptide; it is a central regulator of cardiovascular health and a critical research tool. Its study within physiologically relevant porcine models of heart disease provides invaluable insights into cardiac pathophysiology and offers a robust platform for the development of next-generation cardiovascular drugs. The methodological rigor outlined in this guide is intended to ensure that research in this field is both reproducible and translatable, ultimately accelerating the journey from preclinical discovery to clinical innovation.

References

-

BNP-32, porcine - SB PEPTIDE. (Link available through search results)[1]

-

BNP(1-32), porcine (pBNP-32) | Neuropeptide - MedchemExpress.com. (Link available through search results)[16]

-

A porcine model of heart failure with preserved ejection fraction: magnetic resonance imaging and metabolic energetics - PubMed. [Link][18]

-

Development of p-benzoylbenzoylated [N,C,rANP(1-28)]pBNP32 (pBNP1) derivatives and affinity photolabeling of the bovine NPR-A receptor - PubMed. [Link][12]

-

Chamber-Dependent Expression of Brain Natriuretic Peptide and Its mRNA in Normal and Diabetic Pig Heart. [Link][23]

-

Assay of Brain Natriuretic Peptide (BNP) in Human Plasma. [Link][9]

-

Natriuretic Peptides in the Regulation of Cardiovascular Physiology and Metabolic Events. [Link][8]

-

Therapeutic Effects of BNP in Heart Failure, Good or Bad? [Link][6]

-

A porcine model of heart failure with preserved ejection fraction: magnetic resonance imaging and metabolic energetics - DSpace. (Link available through search results)[19]

-

A porcine model of hypertensive cardiomyopathy: implications for heart failure with preserved ejection fraction - American Journal of Physiology. [Link][20]

-

A porcine model of hypertensive cardiomyopathy: Implications for heart failure with preserved ejection fraction - PlumX. (Link available through search results)[21]

-

B-type Natriuretic Peptide, BNP-32, human - Anaspec. [Link][3]

-

Radioimmunoassay for plasma C-type natriuretic peptide determination: a methodological evaluation - Ovid. (Link available through search results)[29]

-

Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC. [Link][30]

-

Hydrolysis of human and pig brain natriuretic peptides, urodilatin, C-type natriuretic peptide and some C-receptor ligands by endopeptidase-24.11 - PubMed. [Link][11]

-

Brain Natriuretic Peptides(BNP) - QYAOBIO. (Link available through search results)[4]

-

Distribution and molecular forms of brain natriuretic peptide in porcine heart and blood - PubMed. [Link][10]

-

The presence of brain natriuretic peptide of 12000 daltons in porcine heart - PubMed. [Link][7]

-

BNP-32 (Porcine) - Chemiluminescent EIA Kit - PHOENIX BIOTECH. (Link available through search results)[31]

-

B-type natriuretic peptide 8-32, which is produced from mature BNP 1-32 by the metalloprotease meprin A, has reduced bioactivity - PMC. [Link][26]

-

The virtually mature B‐type natriuretic peptide (BNP1‐32) is a precursor for the more effective BNP1‐30 - PMC. [Link][15]

-

Essential biochemistry and physiology of (NT-pro)BNP - PubMed. [Link][5]

-

Radioimmunoassay for brain natriuretic peptide (BNP) detection of BNP in canine brain - PubMed. [Link][24]

-

Active BNP Measured by Mass Spectrometry and Response to Sacubitril/Valsartan - PMC. [Link][27]

-

Direct immunochemiluminescent assay for proBNP and total BNP in human plasma proBNP and total BNP levels in normal and heart failure - PubMed. [Link][33]

-

Effect of Plasma Protein Depletion on BNP-32 Recovery - PMC - NIH. [Link][28]

-

High doses of ANP and BNP exacerbate lipolysis in humans and the lipolytic effect of BNP is associated with cardiac triglyceride content in pigs - PubMed. [Link][25]

-

Measurement of brain natriuretic peptide in plasma samples and cardiac tissue extracts by means of an immunoradiometric assay method - PubMed. [Link][34]

-

Physiology and clinical significance of natriuretic hormones - PMC - NIH. [Link][35]

-

Chronic hypoxemia increases ventricular brain natriuretic peptide precursors in neonatal swine - PubMed. [Link][36]

-

The natriuretic peptides system in the pathophysiology of heart failure: from molecular basis to treatment - PMC. [Link][37]

-

Cardiac natriuretic peptides and continuously monitored atrial pressures during chronic rapid pacing in pigs - PubMed. [Link][22]

-

BNP MOLECULAR FORMS and PROCESSING BY The CARDIAC SERINE PROTEASE CORIN - PMC. [Link][14]

-

Natriuretic Peptides as Biomarkers: Narrative Review and Considerations in Cardiovascular and Respiratory Dysfunctions - PMC. [Link][38]

-

A review on B-type natriuretic peptide monitoring: assays and biosensors - PMC. [Link][13]

Sources

- 1. BNP-32, porcine - SB PEPTIDE [sb-peptide.com]

- 2. Brain natriuretic peptide 32 - Wikipedia [en.wikipedia.org]

- 3. B-type Natriuretic Peptide, BNP-32, human [anaspec.com]

- 4. qyaobio.com [qyaobio.com]

- 5. Essential biochemistry and physiology of (NT-pro)BNP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. The presence of brain natriuretic peptide of 12,000 daltons in porcine heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Distribution and molecular forms of brain natriuretic peptide in porcine heart and blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Hydrolysis of human and pig brain natriuretic peptides, urodilatin, C-type natriuretic peptide and some C-receptor ligands by endopeptidase-24.11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of p-benzoylbenzoylated [N,C,rANP(1-28)]pBNP32 (pBNP1) derivatives and affinity photolabeling of the bovine NPR-A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A review on B-type natriuretic peptide monitoring: assays and biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BNP MOLECULAR FORMS and PROCESSING BY The CARDIAC SERINE PROTEASE CORIN - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The virtually mature B‐type natriuretic peptide (BNP1‐32) is a precursor for the more effective BNP1‐30 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. hcplive.com [hcplive.com]

- 18. A porcine model of heart failure with preserved ejection fraction: magnetic resonance imaging and metabolic energetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dspace.library.uu.nl [dspace.library.uu.nl]

- 20. journals.physiology.org [journals.physiology.org]

- 21. PlumX [plu.mx]

- 22. Cardiac natriuretic peptides and continuously monitored atrial pressures during chronic rapid pacing in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ahajournals.org [ahajournals.org]

- 24. Radioimmunoassay for brain natriuretic peptide (BNP) detection of BNP in canine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. High doses of ANP and BNP exacerbate lipolysis in humans and the lipolytic effect of BNP is associated with cardiac triglyceride content in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. B-type natriuretic peptide 8-32, which is produced from mature BNP 1-32 by the metalloprotease meprin A, has reduced bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Active BNP Measured by Mass Spectrometry and Response to Sacubitril/Valsartan - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Effect of Plasma Protein Depletion on BNP-32 Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ovid.com [ovid.com]

- 30. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 31. phoenixbiotech.net [phoenixbiotech.net]

- 32. BNP: An important cardiac test - Harvard Health [health.harvard.edu]

- 33. Direct immunochemiluminescent assay for proBNP and total BNP in human plasma proBNP and total BNP levels in normal and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Measurement of brain natriuretic peptide in plasma samples and cardiac tissue extracts by means of an immunoradiometric assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Physiology and clinical significance of natriuretic hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Chronic hypoxemia increases ventricular brain natriuretic peptide precursors in neonatal swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. The natriuretic peptides system in the pathophysiology of heart failure: from molecular basis to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Natriuretic Peptides as Biomarkers: Narrative Review and Considerations in Cardiovascular and Respiratory Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Porcine BNP-32 in Heart Failure Models

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Cardioprotective Role of Porcine BNP-32 in Heart Failure

Heart failure (HF) is a complex clinical syndrome characterized by the heart's inability to pump blood sufficiently to meet the body's metabolic demands. A key pathophysiological feature of HF is cardiac remodeling, a process involving myocyte hypertrophy, fibrosis, and progressive dilation of the ventricles, which perpetuates a cycle of worsening cardiac function.[1] In response to the increased myocardial wall stress and volume overload that define HF, the ventricular myocardium secretes B-type natriuretic peptide (BNP) as a compensatory mechanism.[2][3][4]

Porcine BNP-32, a 32-amino acid peptide originally isolated from the porcine brain, is the primary active form of this hormone in swine.[5][6] It is an N-terminal extended form of the more commonly studied 26-residue BNP.[5][7] Like its human counterpart, porcine BNP-32 exerts a range of beneficial effects aimed at alleviating cardiac workload, including vasodilation, natriuresis, and diuresis.[7][8] These effects are primarily mediated through the inhibition of the renin-angiotensin-aldosterone system (RAAS) and a reduction in sympathetic nervous system activity.[9][10]

This technical guide provides a comprehensive overview of the mechanism of action of porcine BNP-32, with a focus on its investigation within clinically relevant porcine models of heart failure. We will detail the core signaling pathways, provide validated experimental protocols for establishing and evaluating these models, and present methodologies for assessing the therapeutic impact of exogenous BNP-32 administration.

Part 1: The Core Molecular Mechanism - The cGMP Signaling Cascade

The biological actions of porcine BNP-32 are initiated by its binding to the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane protein with intrinsic guanylyl cyclase activity.[11][12] This ligand-receptor interaction is the primary step in a signaling cascade that culminates in a suite of cardioprotective physiological responses.

Upon binding of BNP-32, the NPR-A receptor undergoes a conformational change that activates its intracellular guanylyl cyclase domain.[12] This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a ubiquitous second messenger.[13][14] The accumulation of intracellular cGMP is the central event that transduces the BNP-32 signal into cellular action.[15][16]

The downstream effects of cGMP are mediated through three main classes of effector proteins:

-

cGMP-dependent Protein Kinases (PKGs): Activation of PKG is responsible for many of the vasodilatory effects of BNP-32 through the phosphorylation of proteins that lead to a decrease in intracellular calcium levels in vascular smooth muscle cells, causing relaxation.[13]

-

cGMP-gated Cation Channels: These channels are modulated by cGMP, influencing ion flow and cellular membrane potential.[17]

-

cGMP-regulated Phosphodiesterases (PDEs): cGMP can inhibit PDE3, an enzyme that degrades cyclic adenosine monophosphate (cAMP), thereby potentiating cAMP signaling pathways. Conversely, cGMP can be degraded by other PDEs, such as PDE5, providing a mechanism for signal termination.[17]

Through these effectors, the BNP-32/NPR-A/cGMP pathway orchestrates a multi-pronged physiological response to counteract the neurohormonal and hemodynamic derangements of heart failure.

Experimental Protocol: Descending Aortic Constriction (DAC) [13][18]1. Animal Preparation: Fast male Tibetan minipigs (25-30 kg) overnight. Administer basal anesthesia with ketamine hydrochloride (6 mg/kg) and midazolam (0.5 mg/kg), followed by propofol (5 mg/kg) for induction. Maintain general anesthesia with 1.5-2.5% isoflurane. 2. Surgical Procedure: Place the animal in the right lateral position. Perform a ~15 cm incision on the thoracic skin and widen the third intercostal space to expose the descending aorta. 3. Aortic Constriction: Carefully dissect and isolate the descending aorta. Place a silk suture or a custom-fabricated ring of a specific internal diameter around the aorta to create a significant but non-occlusive stenosis. The goal is to induce a chronic pressure overload on the left ventricle. 4. Closure and Recovery: Close the thoracic cavity, skin, and muscle layers. Provide post-operative analgesia (e.g., carprofen 2 mg/kg) and monitor the animal closely during recovery. [5]5. Model Validation: Monitor the development of heart failure over 12 weeks using serial echocardiography. Expect to see a progressive increase in left ventricular wall thickness and left atrial diameter, with a preserved ejection fraction (>50%). [13]At the terminal study, confirm cardiac fibrosis via histology and elevated HF markers (endogenous ANP and BNP) via RT-qPCR or ELISA. [13][19]

Model 2: Tachycardia-Induced Heart Failure with Reduced Ejection Fraction (HFrEF)

This model uses rapid ventricular pacing to induce a state of dilated cardiomyopathy, characterized by reduced systolic function (LVEF < 40%), ventricular enlargement, and impaired exercise capacity. [20][21] Experimental Protocol: Pacemaker Implantation and Rapid Pacing [7][21]1. Animal Preparation: Use healthy female Finnish landrace pigs (25-35 kg). Sedate with xylazine and midazolam. 2. Pacemaker Implantation: Under sterile conditions, implant a single-chamber pacemaker. Insert the pacing lead into the right ventricle via the jugular vein or a small thoracotomy. 3. Pacing Protocol: After a recovery period, initiate rapid ventricular pacing. A gradual increase in pacing rate is recommended for better tolerability. [20]A typical protocol involves pacing at >200 bpm for 3-4 weeks to induce significant cardiac dysfunction. 4. Model Validation: Monitor heart failure development with weekly transthoracic echocardiography (TTE). A significant decrease in LVEF (e.g., from a baseline of ~68% to ~39%) confirms the HFrEF phenotype. [7][22]Invasive hemodynamic measurements will show elevated left ventricular end-diastolic pressure (LVEDP). [21]

Part 3: Evaluating the Therapeutic Efficacy of Porcine BNP-32

While studies specifically administering exogenous porcine BNP-32 to porcine HF models are not extensively published, a robust experimental plan can be designed based on protocols for human recombinant BNP (nesiritide) and porcine ANP. [2][8][15] Proposed Experimental Workflow

Proposed Administration Protocol This protocol is adapted from human nesiritide studies and a porcine ANP study. [2][15]Dose optimization would be required.

-

Groups: Randomize HF animals into two groups: Placebo (saline) and Porcine BNP-32.

-

Dosing: Administer an intravenous (IV) bolus of 2 µg/kg porcine BNP-32 over 60 seconds.

-

Infusion: Immediately follow the bolus with a continuous IV infusion at a rate of 0.01 µg/kg/min. An alternative, potentially renoprotective dose based on ANP studies in pigs could be 50 ng/kg/min (0.05 µg/kg/min). [2]4. Duration: Maintain the infusion for a period relevant to the study endpoints, for example, 48-72 hours for acute effects or longer for remodeling studies.

Part 4: Key Experimental Methodologies and Expected Outcomes

Methodology 1: Hemodynamic Assessment

Protocol:

-

Following anesthesia, place a pulmonary artery (Swan-Ganz) catheter via the femoral or jugular vein.

-

Record baseline hemodynamic parameters.

-

Administer the porcine BNP-32 or placebo as described above.

-

Continuously monitor and record the following parameters for the duration of the infusion:

-

Pulmonary Capillary Wedge Pressure (PCWP)

-

Mean Pulmonary Artery Pressure (PAP)

-

Mean Right Atrial Pressure (RAP)

-

Systemic Vascular Resistance (SVR)

-

Cardiac Index (CI)

-

Expected Outcomes & Data Presentation: Based on studies of human BNP, a significant reduction in cardiac filling pressures (PCWP, RAP) and vascular resistance (SVR) is expected, leading to an increase in cardiac index. [8][23]

| Parameter | Baseline (HF Model) | Expected Post-BNP-32 Infusion | % Change |

|---|---|---|---|

| PCWP (mmHg) | 25.1 ± 1.1 | 13.2 ± 1.3 | -47% |

| RAP (mmHg) | 10.9 ± 1.0 | 4.8 ± 1.0 | -56% |

| SVR (dyn·s·cm⁻⁵) | 1800 ± 150 | 1200 ± 120 | -33% |

| Cardiac Index (L/min/m²) | 2.0 ± 0.1 | 2.5 ± 0.1 | +25% |

Table 1: Illustrative hemodynamic data based on expected outcomes from human BNP studies in HF patients.[8]

Methodology 2: Assessment of Renal Function

Protocol: [2]1. Place a urinary catheter to allow for continuous urine collection. 2. To measure Glomerular Filtration Rate (GFR), administer a continuous infusion of a filtration marker (e.g., 51Cr-EDTA or sinistrin). 3. Collect baseline urine and blood samples. 4. Begin the porcine BNP-32 or placebo infusion. 5. Collect urine and blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period. 6. Measure urine volume to determine urine flow rate. 7. Analyze urine and plasma samples for sodium concentration (for natriuresis) and the filtration marker concentration (for GFR calculation).

Expected Outcomes & Data Presentation: An increase in urine output (diuresis) and sodium excretion (natriuresis) is the hallmark renal effect of natriuretic peptides. [2][16]

| Parameter | Placebo Group | Expected BNP-32 Group | P-value |

|---|---|---|---|

| GFR (mL/min) | 45 ± 5 | 65 ± 7 | <0.01 |

| Urine Flow (mL/hr) | 50 ± 10 | 120 ± 20 | <0.001 |

| Sodium Excretion (mmol/hr) | 2.5 ± 0.8 | 8.0 ± 1.5 | <0.001 |

Table 2: Illustrative renal function data based on expected outcomes from a porcine ANP study.[2]

Methodology 3: Biochemical Analysis of cGMP Activation

Protocol:

-

Collect whole blood into chilled EDTA tubes containing a PDE inhibitor (e.g., IBMX) at baseline and at peak infusion time.

-

Immediately centrifuge the blood at 4°C to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

Quantify plasma cGMP levels using a commercially available, validated ELISA or EIA kit. [10]5. For tissue analysis, flash-freeze heart and kidney tissue samples in liquid nitrogen at the terminal study and store at -80°C. Homogenize the tissue and measure cGMP levels as with plasma.

Expected Outcomes: Exogenous administration of porcine BNP-32 should lead to a significant, dose-dependent increase in both plasma and tissue cGMP levels, confirming target engagement and activation of the NPR-A receptor. [24]

Methodology 4: Histological Assessment of Cardiac Fibrosis

Protocol: [13][18]1. At the end of the study, euthanize the animal and excise the heart. 2. Collect tissue blocks from the left ventricle (e.g., anterior wall, septum). 3. Fix the tissue overnight in 4% paraformaldehyde and embed in paraffin. 4. Cut 5 µm sections and mount on slides. 5. Perform staining to visualize collagen:

- PicroSirius Red: Stains collagen red/orange.

- Masson's Trichrome: Stains collagen blue.

- Capture high-resolution images of the stained sections using light microscopy.

- Quantify the fibrotic area using automated image analysis software (e.g., ImageJ). Express the result as the percentage of collagen area relative to the total tissue area.

Expected Outcomes: In chronic studies, long-term infusion of porcine BNP-32 is hypothesized to attenuate the development of cardiac fibrosis compared to placebo-treated HF animals. This would be observed as a significantly lower percentage of collagen-stained area in the ventricular myocardium.

Conclusion and Future Directions

Porcine BNP-32 acts through a well-defined signaling pathway involving the NPR-A receptor and the second messenger cGMP to exert beneficial hemodynamic, renal, and anti-remodeling effects. Porcine models of both HFpEF and HFrEF provide robust platforms to investigate these mechanisms and evaluate the therapeutic potential of BNP-32. The experimental protocols outlined in this guide offer a validated framework for inducing heart failure in swine and for quantifying the multi-systemic impact of natriuretic peptide therapy.

Future research should focus on conducting definitive studies using porcine BNP-32 in these models to establish optimal dosing, assess long-term effects on cardiac remodeling and survival, and explore its efficacy in different heart failure etiologies. Such work is critical for translating the promise of natriuretic peptide-based therapies into clinical success.

References

Click to expand

- No reference available.

Sources

- 1. Effects of atrial natriuretic peptide on renal function during cardiopulmonary bypass: a randomized pig model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. Chronic high-rate pacing induces heart failure with preserved ejection fraction-like phenotype in Ossabaw swine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Cardiac remodeling in a new pig model of chronic heart failure: Assessment of left ventricular functional, metabolic, and structural changes using PET, CT, and echocardiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Frontiers | A Porcine Model of Heart Failure With Preserved Ejection Fraction Induced by Chronic Pressure Overload Characterized by Cardiac Fibrosis and Remodeling [frontiersin.org]

- 12. Comprehensive Echocardiographic Protocol for Pigs with Emphasis on Diastolic Function: Advantages over MRI Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nesiritide — A New Agent For Acute Decompensated Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. A porcine model of heart failure with preserved ejection fraction: magnetic resonance imaging and metabolic energetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A porcine model of heart failure with preserved ejection fraction: magnetic resonance imaging and metabolic energetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Porcine Model of Heart Failure With Preserved Ejection Fraction Induced by Chronic Pressure Overload Characterized by Cardiac Fibrosis and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Optimizing feasibility and reproducibility of pacing-induced heart failure model in pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Characterization of Atrial and Ventricular Structural Remodeling in a Porcine Model of Atrial Fibrillation Induced by Atrial Tachypacing [frontiersin.org]

- 21. Hemodynamic effects of a single intravenous injection of synthetic human brain natriuretic peptide in patients with heart failure secondary to ischemic or idiopathic dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. BNP MOLECULAR FORMS and PROCESSING BY The CARDIAC SERINE PROTEASE CORIN - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.physiology.org [journals.physiology.org]

- 24. researchgate.net [researchgate.net]

molecular formula C149H250N52O44S3 porcine BNP-32

An In-depth Technical Guide to Porcine Brain Natriuretic Peptide-32 (BNP-32)

Introduction

Porcine Brain Natriuretic Peptide-32 (BNP-32), a member of the natriuretic peptide family, is a 32-amino acid cardiac hormone first identified in the porcine brain.[1][2][3] Despite its initial discovery location, it is primarily synthesized and secreted by ventricular cardiomyocytes in response to myocardial stretch and pressure overload.[1][4][5] This peptide plays a crucial role in cardiovascular homeostasis by exerting potent natriuretic, diuretic, and vasodilatory effects, thereby reducing blood pressure and volume.[6][7][8] Its molecular formula is C149H250N52O44S3.[5][9]

This technical guide provides a comprehensive overview of porcine BNP-32 for researchers, scientists, and drug development professionals. It delves into the peptide's molecular properties, biological functions, synthesis, purification, characterization, and applications in research. The information presented herein is intended to serve as a valuable resource for those working with or interested in the therapeutic potential of this important cardiac hormone.

Section 1: Molecular and Physicochemical Properties

Porcine BNP-32 is a single-chain polypeptide with a molecular weight of approximately 3570.2 Da.[5] A key structural feature is a 17-amino acid ring formed by a disulfide bridge between two cysteine residues at positions 10 and 26.[5][10][11] This ring is essential for its biological activity.[10]

| Property | Value | Source(s) |

| Molecular Formula | C149H250N52O44S3 | [5][9] |

| Molecular Weight | ~3570.2 Da | [5] |

| Amino Acid Sequence | H-Ser-Pro-Lys-Thr-Met-Arg-Asp-Ser-Gly-Cys-Phe-Gly-Arg-Arg-Leu-Asp-Arg-Ile-Gly-Ser-Leu-Ser-Gly-Leu-Gly-Cys-Asn-Val-Leu-Arg-Arg-Tyr-OH | [2][5] |

| One-Letter Sequence | SPKTMRDSGCFGRRLDRIGSLSGLGCNVLRRY | [5] |

| Disulfide Bridge | Cys10-Cys26 | [5] |

| CAS Registry Number | 117345-87-6 | [6][9] |

Section 2: Biological Function and Mechanism of Action

Porcine BNP-32 is a key regulator of cardiovascular homeostasis. Its primary functions include promoting the excretion of sodium (natriuresis) and water (diuresis) by the kidneys, as well as relaxing blood vessels (vasodilation).[6][7] These actions collectively lead to a reduction in blood volume and pressure, thereby decreasing the workload on the heart.[1] Furthermore, BNP-32 antagonizes the renin-angiotensin-aldosterone system (RAAS), a key hormonal cascade involved in blood pressure regulation.[7][12][13]

The biological effects of porcine BNP-32 are mediated through its interaction with specific cell surface receptors, primarily the natriuretic peptide receptor-A (NPR-A).[1][10][14] Binding of BNP-32 to NPR-A activates the intracellular guanylyl cyclase domain of the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10][14][15] cGMP then acts as a second messenger, activating downstream signaling pathways, such as cGMP-dependent protein kinases, which ultimately mediate the physiological responses.[10][16]

Section 3: Synthesis and Purification

The chemical synthesis of porcine BNP-32 is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[17][18] This method allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[18] Following assembly, the peptide is cleaved from the resin and purified, typically using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[19][20]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Porcine BNP-32

This protocol outlines a general procedure for the manual synthesis of porcine BNP-32 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/water)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Tyr(tBu)-OH) to the resin using a coupling reagent and a base in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.

-

Amino Acid Coupling Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the porcine BNP-32 sequence.

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.

Experimental Protocol: RP-HPLC Purification of Porcine BNP-32

Instrumentation:

-

Preparative HPLC system with a UV detector

Materials:

-

Crude lyophilized porcine BNP-32

-

C18 preparative HPLC column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Injection: Inject the dissolved peptide onto the column.

-

Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes).

-

Fraction Collection: Collect fractions based on the UV absorbance at 214 nm or 280 nm.

-

Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC to identify those containing the pure peptide.

-

Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified porcine BNP-32.

Section 4: Characterization and Quality Control

Following synthesis and purification, it is crucial to thoroughly characterize the porcine BNP-32 to confirm its identity and purity.

Mass Spectrometry

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of the synthesized peptide.[21][22] Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS can be used.[21][23] The experimentally determined molecular weight should match the theoretical molecular weight of porcine BNP-32. Tandem MS (MS/MS) can be further employed to confirm the amino acid sequence.[23][24]

Analytical RP-HPLC

Analytical RP-HPLC is used to assess the purity of the final peptide product.[19][25] A C18 analytical column is typically used with a gradient of acetonitrile in water containing 0.1% TFA. The peptide is detected by UV absorbance, and the purity is calculated based on the peak area of the main product relative to the total peak area. A purity of >95% is generally required for research applications.

| Parameter | Method | Expected Outcome |

| Identity | Mass Spectrometry (MALDI-TOF or ESI-MS) | Experimental mass matches theoretical mass (~3570.2 Da) |

| Sequence Confirmation | Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern confirms the amino acid sequence |

| Purity | Analytical RP-HPLC | >95% |

Section 5: In Vitro Bioassays for Functional Assessment

To ensure that the synthesized porcine BNP-32 is biologically active, an in vitro bioassay is essential. A common method is to measure the accumulation of cGMP in a cell line that expresses the NPR-A receptor.

Experimental Protocol: cGMP Accumulation Assay

Materials:

-

Cell line expressing NPR-A (e.g., HEK293 cells transfected with the NPR-A gene)

-

Cell culture medium and reagents

-

Purified porcine BNP-32

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Cell Seeding: Seed the NPR-A expressing cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cGMP degradation.

-

Stimulation: Treat the cells with varying concentrations of purified porcine BNP-32 for a defined period.

-

Cell Lysis: Lyse the cells to release the intracellular cGMP.

-

cGMP Quantification: Quantify the amount of cGMP in the cell lysates using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cGMP concentration against the log of the porcine BNP-32 concentration to generate a dose-response curve and determine the EC50 value.

Section 6: Applications in Research and Drug Development

Porcine BNP-32 is a valuable tool in cardiovascular research. Its use in preclinical studies, particularly in large animal models such as pigs, is highly relevant due to the anatomical and physiological similarities between the porcine and human cardiovascular systems.[26][27] These models are instrumental in studying the pathophysiology of heart failure and for evaluating the efficacy and safety of new therapeutic agents.[27][28]

The therapeutic potential of natriuretic peptides has been recognized, with synthetic forms of human BNP (nesiritide) being used in the treatment of acute decompensated heart failure.[17] Research into porcine BNP-32 and its analogs may lead to the development of novel therapeutics for cardiovascular diseases.

Conclusion

This technical guide has provided a detailed overview of porcine BNP-32, from its fundamental molecular properties and biological functions to its synthesis, purification, characterization, and application. The protocols and workflows described herein offer a practical framework for researchers and scientists working with this important cardiac hormone. A thorough understanding of these technical aspects is crucial for advancing our knowledge of cardiovascular physiology and for the development of new and improved therapies for heart disease.

References

-

Potter, L. R. (2006). Natriuretic Peptides, Their Receptors, and Cyclic Guanosine Monophosphate-Dependent Signaling Functions. Endocrine Reviews, 27(1), 47–72. [Link]

-

Hughes, C. S., Foehr, S., Garfield, D. A., Furlong, E. E., Steinmetz, L. M., & Krijgsveld, J. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. Current Protocols, 1(6), e174. [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 433-467). Humana Press. [Link]

-

KNAUER. (n.d.). Peptide Purification Scale-Up with HPLC. Retrieved from [Link]

-

Biovera. (2024, November 13). Mass Spectrometry Applications in Peptide Analysis. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]

-

Medicilon. (n.d.). Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. Retrieved from [Link]

-

Moro, C., & Lafontan, M. (2013). Natriuretic peptides and cGMP signaling control of energy homeostasis. American Journal of Physiology-Heart and Circulatory Physiology, 304(1), H1-H10. [Link]

-

Furuya, M., Kudoh, T., & Komatsu, Y. (2001). Natriuretic peptide signalling: molecular and cellular pathways to growth regulation. Cellular Signalling, 13(4), 229-235. [Link]

-

Wikipedia. (n.d.). Brain natriuretic peptide 32. Retrieved from [Link]

-

Voutilainen-Myllylä, S., & Ruskoaho, H. (2015). Natriuretic Peptides in the Regulation of Cardiovascular Physiology and Metabolic Events. Journal of the American Heart Association, 4(10), e002425. [Link]

-

Pandey, K. N. (2020). Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis. Frontiers in Physiology, 11, 593. [Link]

-

Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

-

LCGC International. (2025, June 19). Easy method scale-up for peptide purification. Retrieved from [Link]

-

WAPharma. (2026, January 4). BNP-32: The Power of Peptide Synthesis for Pharmaceutical Supply. Retrieved from [Link]

-

Cataliotti, A., & Burnett, J. C. (2003). NATRIURETIC PEPTIDE SYSTEM AND CARDIOVASCULAR DISEASE. Heart, 89(Suppl 2), ii13-ii16. [Link]

-

Sudoh, T., Minamino, N., Kangawa, K., & Matsuo, H. (1988). Brain natriuretic peptide-32: N-terminal six amino acid extended form of brain natriuretic peptide identified in porcine brain. Biochemical and Biophysical Research Communications, 155(2), 726-732. [Link]

-

SB PEPTIDE. (n.d.). BNP-32, porcine. Retrieved from [Link]

-

Anaspec. (n.d.). B-type Natriuretic Peptide, BNP-32, human. Retrieved from [Link]

-

Tziakas, D. N., Chalikias, G. K., & Stakos, D. A. (2016). Brain Natriuretic Peptide: Structure, Action, and Role in the Diagnosis and Prognosis of Heart Failure. Hospital Chronicles, 11(4), 199-204. [Link]

-

Potter, L. R., Yoder, A. R., Flora, D. R., Antos, L. K., & Dickey, D. M. (2009). Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications. Handbook of Experimental Pharmacology, (191), 341–366. [Link]

-